molecular formula C15H13ClN2O B8590245 1-[4-(5-Chloro-1H-indol-3-yl)pyridin-1(4H)-yl]ethan-1-one CAS No. 65347-59-3

1-[4-(5-Chloro-1H-indol-3-yl)pyridin-1(4H)-yl]ethan-1-one

Cat. No. B8590245
CAS RN: 65347-59-3
M. Wt: 272.73 g/mol
InChI Key: UALLLLOYFGSMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(5-Chloro-1H-indol-3-yl)pyridin-1(4H)-yl]ethan-1-one is a useful research compound. Its molecular formula is C15H13ClN2O and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(5-Chloro-1H-indol-3-yl)pyridin-1(4H)-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(5-Chloro-1H-indol-3-yl)pyridin-1(4H)-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

65347-59-3

Product Name

1-[4-(5-Chloro-1H-indol-3-yl)pyridin-1(4H)-yl]ethan-1-one

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

1-[4-(5-chloro-1H-indol-3-yl)-4H-pyridin-1-yl]ethanone

InChI

InChI=1S/C15H13ClN2O/c1-10(19)18-6-4-11(5-7-18)14-9-17-15-3-2-12(16)8-13(14)15/h2-9,11,17H,1H3

InChI Key

UALLLLOYFGSMMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC(C=C1)C2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

27 ml of redistilled pyridine were added at an interior temperature of 8° to 15° C to 120 ml of dioxane and 11.2 ml of acetyl chloride cooled in an ice bath and then a mixture of 22 g of 5-chloro-1H-indole in 120 ml of dioxane was added thereto while keeping the temperature at 10° to 15° C. The mixture was then stirred for 7 hours at room temperature and protected from the light and the mixture was poured into 500 ml of water. The resulting mixture was stirred for 5 minutes and then another 500 ml of water were added thereto. The mixture was filtered and the product was empasted with 40 ml of acetonitrile and then was filtered. The product was rinsed with acetonitrile and once with ether to obtain 13.5 g of 1-acetyl-4-(5-chloro-[1H]-indol-3-yl)-1,4-dihydro-pyridine in the form of a pale yellow solid melting at 202° C.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

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